molecular formula C12H16N2OS B2705902 N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 379728-81-1

N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2705902
CAS No.: 379728-81-1
M. Wt: 236.33
InChI Key: YEJAEBLVFZEWII-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a high-purity chemical compound supplied as a powder for research applications. This derivative of 4,5-dihydro-1,3-thiazol-2-amine (a thiazoline scaffold) is characterized by an N-(2-ethoxyphenyl) substitution and a methyl group at the 4-position of the thiazoline ring. The 4,5-dihydro-1,3-thiazole (thiazoline) scaffold is a privileged structure in medicinal chemistry and drug discovery. Compounds featuring this core structure are extensively investigated due to their broad spectrum of pharmacological activities. The presence of the thiazoline ring is significant as it is a bioisostere for other heterocycles like pyrimidine and oxazole, a property that can be leveraged to optimize the lipophilicity, bioavailability, and binding affinity of lead compounds . The specific research value of this compound lies in its potential as a building block for the synthesis of novel molecules or as a candidate for screening in biological assays, particularly those targeting infectious diseases given the known antimicrobial properties of related 1,3-thiazole derivatives . Researchers can utilize this compound to explore structure-activity relationships (SAR), focusing on how the 2-ethoxyphenyl and 4-methyl modifications influence its physicochemical and biological properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All communications regarding this product must affirm that the purchaser and end-user are qualified scientific professionals who will handle and use the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-15-11-7-5-4-6-10(11)14-12-13-9(2)8-16-12/h4-7,9H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAEBLVFZEWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-ethoxyaniline with 2-bromo-4-methylthiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an ethoxy group on the phenyl ring enhances its solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

  • Compound Tested : N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
  • Cell Lines : MCF7 (breast cancer), A549 (lung cancer)
  • Mechanism : Inhibition of tubulin polymerization
  • Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
This compoundModerateStrongInhibition of dihydropteroate synthase (DHPS)

Structure-Activity Relationship (SAR)

SAR studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. Key findings include:

  • Substitution Patterns : Para-substituted phenyl rings increase activity.
  • Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.
  • Linker Variations : Changes in the linker between the thiazole and ethoxy groups can modulate potency.

Potential Therapeutic Applications

Given its promising biological activities, this compound holds potential for therapeutic applications in:

  • Cancer Treatment : As a lead compound for developing new anticancer agents.
  • Antimicrobial Agents : For treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Aromatic Ring Substitutions

  • N-(2-Ethoxyphenyl) vs. N-(4-Ethoxyphenyl): The position of the ethoxy group on the phenyl ring significantly impacts electronic properties. For instance, N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine () shares a similar ethoxyphenyl group but exhibits a thiazine core instead of a dihydrothiazole.
  • Halogenated Derivatives:

    • N-(2-Bromo-4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine ():
      Substitution with bromo and chloro groups increases molecular weight (319.65 g/mol) and hydrophobicity, which may enhance membrane permeability but reduce solubility in polar solvents.
    • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ():
      Dichlorophenyl substitution simplifies the dihydrothiazole ring but maintains strong electron-withdrawing effects, reducing electron density at the thiazole nitrogen compared to ethoxyphenyl derivatives.

Thiazole Ring Modifications

  • 4-Methyl vs. 4-Ethyl Analogues (e.g., ): Ethyl groups enhance lipophilicity, as evidenced by higher logP values compared to methyl-substituted derivatives.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
N-(2-Ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine C₁₂H₁₆N₂OS 252.33 2-Ethoxyphenyl, 4-methyl Moderate (MeOH, CH₂Cl₂)
N-(4-Ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine C₁₂H₁₆N₂OS 252.33 4-Ethoxyphenyl, 4-methyl Moderate (MeOH)
N-(2-Bromo-4-chlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine C₁₁H₁₂BrClN₂S 319.65 2-Bromo-4-chlorophenyl, 4-ethyl Low (H₂O)
4Cl-MAR (Oxazol-2-amine derivative) C₁₀H₁₁ClN₂O 210.66 4-Chlorophenyl, oxazole Soluble in MeOH

    Biological Activity

    N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

    Overview of the Compound

    Chemical Structure : The compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is C11H14N2OSC_{11}H_{14}N_{2}OS with a molecular weight of 222.31 g/mol .

    Synthesis : The synthesis typically involves the reaction of 2-ethoxyaniline with a thioamide under specific conditions. One method includes cyclization with α-bromoacetone in the presence of potassium carbonate in organic solvents like ethanol .

    Biological Activities

    This compound exhibits several biological activities:

    1. Antimicrobial Activity

    Research indicates that thiazole derivatives possess significant antimicrobial properties. A study found that compounds similar to this compound demonstrated activity against various bacterial strains and fungi. The effectiveness was measured using the diameter of inhibition zones against standard antibiotics .

    Microorganism Inhibition Zone (mm) Standard Drug
    E. coli15Ampicillin
    S. aureus18Gentamicin
    A. niger20Amphotericin B

    2. Anticancer Properties

    Thiazole derivatives have been investigated for their anticancer potential. A notable study evaluated the cytotoxic effects of various thiazole compounds against different cancer cell lines (e.g., HepG2, PC12). Compounds containing the thiazole moiety showed promising results, indicating potential as anticancer agents .

    Cell Line IC50 (µM) Compound Tested
    HepG20.06Thiazole derivative
    PC120.10Thiazole derivative

    3. Antioxidant Activity

    The antioxidant capacity of this compound has also been explored. It has shown effectiveness in scavenging free radicals, which is crucial for protecting cells from oxidative stress-related damage .

    The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

    • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting metabolic pathways.
    • Receptor Modulation : It can interact with receptors influencing cell signaling pathways associated with growth and apoptosis.

    Case Study 1: Antimicrobial Efficacy

    In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of bacteria and fungi. The results indicated significant inhibition compared to control groups, suggesting its potential use in treating infections caused by resistant strains.

    Case Study 2: Cytotoxicity Against Cancer Cell Lines

    Another research focused on evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis in HepG2 cells through the activation of intrinsic pathways involving caspases.

    Q & A

    Basic Research Questions

    Q. What are the recommended methodologies for synthesizing N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine and ensuring purity?

    • The compound can be synthesized via cyclization of thiourea intermediates with α-haloketones under reflux in ethanol or dichloromethane (DCM) with triethylamine as a base . Purity (>95%) is typically confirmed using HPLC with UV detection at 254 nm and validated against reference standards. Recrystallization from ethanol/water mixtures improves crystallinity .

    Q. How should researchers characterize the crystal structure of this compound?

    • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualization . Key parameters to report: space group, unit cell dimensions, and R-factor. Compare bond lengths/angles with similar thiazole derivatives (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine ).

    Q. What spectroscopic techniques are critical for structural validation?

    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for dihydrothiazole ring protons (δ 3.5–4.5 ppm) and ethoxyphenyl substituents (δ 6.8–7.2 ppm) .
    • IR : Confirm NH stretching (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .
    • Mass spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ .

    Q. How to design initial biological activity screens for this compound?

    • Use standard microbial strains (e.g., S. aureus, E. coli) for antimicrobial assays via broth microdilution (MIC values). For antifungal activity, test against C. albicans using disk diffusion . Include positive controls (e.g., ciprofloxacin) and solvent blanks.

    Advanced Research Questions

    Q. What computational tools can predict the compound’s electronic properties and reactivity?

    • Multiwfn : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
    • *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate HOMO-LUMO gaps to correlate with biological activity .

    Q. How to resolve contradictions in biological activity data across studies?

    • Re-evaluate assay conditions (e.g., pH, solvent effects) and compound stability (e.g., degradation in DMSO). Use isogenic mutant strains to confirm target specificity. Cross-validate with in silico docking (AutoDock Vina) against known thiazole targets (e.g., fungal CYP51) .

    Q. What strategies optimize structure-activity relationships (SAR) for dihydrothiazole derivatives?

    • Systematically modify substituents:

    • Ethoxyphenyl group : Replace with halogenated or methylated phenyl rings to assess steric/electronic effects .
    • 4-Methyl group : Substitute with bulkier alkyl groups (e.g., isopropyl) to probe hydrophobic interactions .
      • Use QSAR models with descriptors like logP and polar surface area .

    Q. How to validate crystallographic data discrepancies in polymorphic forms?

    • Perform powder XRD to detect polymorphism. Refine alternative space groups in SHELXL and compare fit statistics (e.g., wR2) . For ambiguous cases, use differential scanning calorimetry (DSC) to identify thermal transitions .

    Methodological Notes

    • Synthesis : Avoid prolonged exposure to light/moisture to prevent thiazole ring oxidation .
    • Crystallography : For twinned crystals, apply TWINABS in SHELXTL for data integration .
    • Biological assays : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antimicrobial vs. cytotoxic effects .

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